molecular formula C19H16Cl2N2OS B11163051 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B11163051
M. Wt: 391.3 g/mol
InChI Key: GDEXCQMYGMYKHZ-UHFFFAOYSA-N
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Description

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide typically involves the reaction of 2,6-dichlorophenyl isothiocyanate with 2-phenylethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide is not fully understood but is believed to involve the interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and the dichlorophenyl group are thought to play a crucial role in its biological activity by binding to active sites and inhibiting the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dichlorophenyl)thiazole: Lacks the N-(2-phenylethyl)acetamide group.

    2-(2,6-dimethylphenyl)thiazole: Similar structure but with methyl groups instead of chlorine atoms.

    2-(2,6-dichlorophenyl)-1,3-thiazol-4-ylamine: Contains an amine group instead of the N-(2-phenylethyl)acetamide group.

Properties

Molecular Formula

C19H16Cl2N2OS

Molecular Weight

391.3 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C19H16Cl2N2OS/c20-15-7-4-8-16(21)18(15)19-23-14(12-25-19)11-17(24)22-10-9-13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,22,24)

InChI Key

GDEXCQMYGMYKHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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